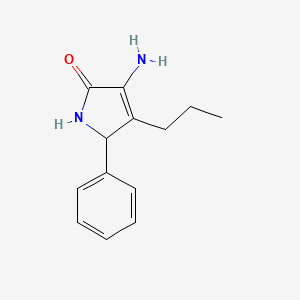![molecular formula C10H20N3O3P B14604014 Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate CAS No. 59374-63-9](/img/structure/B14604014.png)
Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is part of a broader class of phosphoramidates, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate typically involves the reaction of diethyl phosphoramidate with cyano(diethylamino)methylidene. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the products .
Major Products
The major products formed from these reactions include phosphoramidate oxides, amine derivatives, and substituted phosphoramidates. These products have various applications in chemical synthesis and industrial processes.
Applications De Recherche Scientifique
Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential chemotherapeutic agent due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It can also interact with DNA and RNA, leading to the disruption of cellular processes and inhibition of cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphoramidate: Similar in structure but lacks the cyano(diethylamino)methylidene group.
N,N-Dimethylethanamine: A tertiary amine with different functional groups attached to the nitrogen atom.
Uniqueness
Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate is unique due to the presence of both cyano and diethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
59374-63-9 |
|---|---|
Formule moléculaire |
C10H20N3O3P |
Poids moléculaire |
261.26 g/mol |
Nom IUPAC |
1-cyano-N'-diethoxyphosphoryl-N,N-diethylmethanimidamide |
InChI |
InChI=1S/C10H20N3O3P/c1-5-13(6-2)10(9-11)12-17(14,15-7-3)16-8-4/h5-8H2,1-4H3 |
Clé InChI |
JMBJDGJVACDDOV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=NP(=O)(OCC)OCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-](/img/structure/B14603942.png)
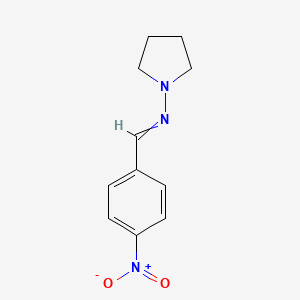


![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)
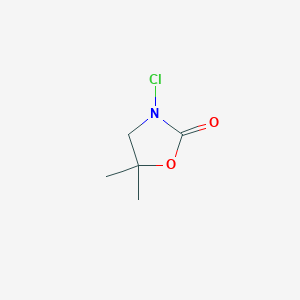
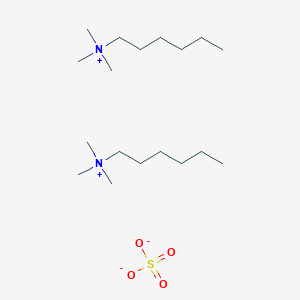
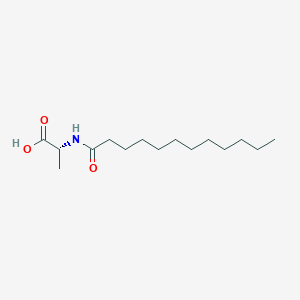
![[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride](/img/structure/B14603977.png)


![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)
